Pyrimidin-5(2H)-one
Overview
Description
Pyrimidin-5(2H)-one is a heterocyclic organic compound that features a pyrimidine ring with a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-5(2H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters with urea or thiourea under acidic or basic conditions. Another method includes the reaction of 1,3-dicarbonyl compounds with guanidine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-5-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrimidin-5-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine-5-carboxylic acid.
Reduction: Pyrimidin-5-ylmethanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pyrimidin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acids and their analogs.
Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimidin-5(2H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties. The pathways involved include inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Pyrimidine: The parent compound without the keto group.
Pyrimidine-2,4-dione: A compound with keto groups at the 2 and 4 positions.
Pyrimidine-5-carboxylic acid: An oxidized form of pyrimidin-5(2H)-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2H-pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRHAHFAJFUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CC(=O)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591315 | |
Record name | Pyrimidin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220560-88-3 | |
Record name | 5(2H)-Pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220560-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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